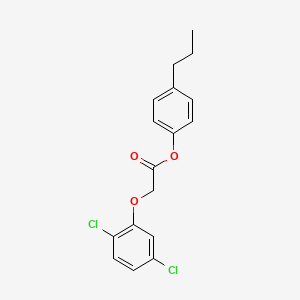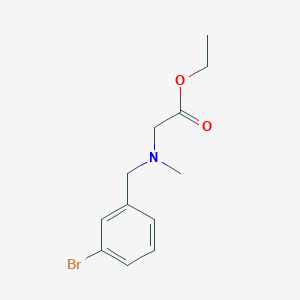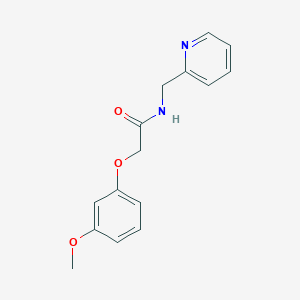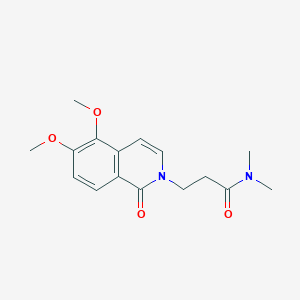
(3R*,4S*)-4-(3-methoxyphenyl)-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including compounds similar to the one of interest, often involves multistep reactions that include the formation of pyrrolidine rings and the attachment of functional groups. For instance, Nguyen and Dai (2023) described the synthesis of pyrrolidine-2,3-dione derivatives through a three-component reaction, highlighting the versatility and reactivity of pyrrolidine structures in organic synthesis (Nguyen & Dai, 2023). Additionally, Kotian et al. (2005) presented an asymmetric 1,3-dipolar cycloaddition method for synthesizing (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, demonstrating the utility of cycloaddition reactions in constructing pyrrolidine rings with specific stereochemistry (Kotian, Lin, El-Kattan, & Chand, 2005).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and reactivity of complex organic molecules. Techniques such as NMR (1H, 13C), HSQC, HMBC, and high-resolution mass spectrometry (HRMS) are commonly employed for structural determination. For example, Nguyen and Dai (2023) utilized these techniques to confirm the structure of pyrrolidine-2,3-dione derivatives (Nguyen & Dai, 2023).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, leveraging their reactive sites for further functionalization. Alizadeh et al. (2007) described a multicomponent reaction for synthesizing highly functionalized pyrrolidin-2-ones, showcasing the chemical versatility of pyrrolidine cores (Alizadeh, Rezvanian, & Zhu, 2007). This exemplifies the compound's capacity for engaging in complex chemical transformations, which is essential for its potential applications.
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The synthesis and study of related pyrrolidine compounds provide insights into these aspects. For instance, the crystalline structure and solubility can be inferred from the molecular arrangement and functional groups present in the compound, although specific studies on the compound of interest were not found in the searched papers.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the compound's applications in synthesis and drug design. The studies by Nguyen and Dai (2023) and Kotian et al. (2005) provide a foundation for understanding the reactivity of pyrrolidine derivatives, indicating their potential in organic synthesis and medicinal chemistry applications (Nguyen & Dai, 2023); (Kotian, Lin, El-Kattan, & Chand, 2005).
Eigenschaften
IUPAC Name |
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(5-methyl-2-phenylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-15-11-19(22(28-15)16-7-4-3-5-8-16)23(26)25-13-20(21(24)14-25)17-9-6-10-18(12-17)27-2/h3-12,20-21H,13-14,24H2,1-2H3/t20-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDPBGZJAWQEQR-RTWAWAEBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N3CC(C(C3)N)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N3C[C@@H]([C@H](C3)N)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-4-(3-methoxyphenyl)-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-{[ethyl(methyl)amino]sulfonyl}piperidin-3-yl)benzoic acid](/img/structure/B5678167.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide](/img/structure/B5678176.png)

![1-[3-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5678185.png)


![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5678196.png)


![(1S*,5R*)-6-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5678224.png)
![1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-N-[3-(1H-pyrazol-5-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5678229.png)
![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)glycine](/img/structure/B5678237.png)
